Product packaging for 3-(Hydroxymethyl)tetradecanoic acid(Cat. No.:CAS No. 89670-59-7)

3-(Hydroxymethyl)tetradecanoic acid

Cat. No.: B14404073
CAS No.: 89670-59-7
M. Wt: 258.40 g/mol
InChI Key: LCXSMKJMMFMGPG-UHFFFAOYSA-N
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Description

Contextualization within Fatty Acid and Lipid Research

3-(Hydroxymethyl)tetradecanoic acid is a specific type of hydroxy fatty acid. Fatty acids are fundamental components of lipids, which are crucial molecules in biological systems, serving as structural components of cell membranes, energy storage molecules, and signaling molecules. Hydroxy fatty acids, characterized by the presence of a hydroxyl group on the fatty acid chain, are involved in various physiological and pathological processes.

Within the broader field of lipid research, the study of specific fatty acids like this compound allows for a deeper understanding of lipid metabolism and its impact on health and disease. Research into this compound contributes to the larger body of knowledge concerning the diverse functions of fatty acids beyond their basic roles in energy and structure.

Nomenclature and Chemical Classification

The systematic naming and classification of chemical compounds are crucial for clear communication and understanding in scientific research.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 3-hydroxytetradecanoic acid . nih.gov This name precisely describes its chemical structure: a 14-carbon fatty acid (tetradecanoic acid) with a hydroxyl (-OH) group located at the third carbon atom.

Historically and in various research contexts, this compound is also known by several synonyms. These include:

β-Hydroxymyristic acid nih.gov

3-Hydroxymyristic acid nih.gov

beta-Hydroxytetradecanoic acid nih.gov

The term "myristic acid" is the common name for tetradecanoic acid, a 14-carbon saturated fatty acid. ebi.ac.uk The prefix "β-" or "3-" indicates the position of the hydroxyl group on the carbon chain.

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. researchgate.net This can lead to different physical and chemical properties.

The carbon atom at the third position in 3-hydroxytetradecanoic acid is a chiral center, meaning it is attached to four different groups. This chirality gives rise to two stereoisomers, which are non-superimposable mirror images of each other, known as enantiomers. These are designated as (R)- and (S)-stereoisomers based on the Cahn-Ingold-Prelog priority rules.

(R)-3-hydroxytetradecanoic acid : This enantiomer has the R configuration at the chiral center. nih.gov It is known to be an intermediate in fatty acid biosynthesis. nih.govhmdb.ca

(S)-3-hydroxytetradecanoic acid : This is the other enantiomer with the S configuration.

The specific spatial arrangement of the hydroxyl group in the (R) and (S) forms can lead to different biological activities and interactions with enzymes and receptors.

Structural Isomerism and Stereochemistry

Significance as a Research Target in Biological Systems

This compound is a subject of interest in biological research for several reasons. It has been identified as a metabolite in various organisms, including bacteria and humans. nih.gov

The (R)-enantiomer, in particular, plays a role as an intermediate in the biosynthesis of fatty acids. nih.govhmdb.ca In humans, fatty acid synthesis primarily occurs in the liver and adipose tissue. hmdb.ca Specifically, (R)-3-hydroxytetradecanoic acid is formed from 3-oxotetradecanoic acid through the action of the enzyme 3-oxoacyl-[acyl-carrier-protein] reductase. hmdb.ca

Furthermore, this compound is a component of more complex lipids. For example, 3-hydroxytetradecanoyl carnitine, an ester of 3-hydroxytetradecanoic acid and carnitine, is involved in the transport of fatty acids into the mitochondria for beta-oxidation, the process of breaking down fatty acids to produce energy. hmdb.ca Altered levels of long-chain acylcarnitines like this can be indicative of certain metabolic disorders. hmdb.ca

Research has also explored the role of related fatty acids in bacterial virulence. For instance, tetradecanoic acid (myristic acid) has been shown to have anti-virulence properties against Pseudomonas aeruginosa in in vitro studies, although its effects in vivo can be more complex. nih.gov This highlights the potential for fatty acids and their derivatives to influence microbial processes.

Unveiling the Ubiquity of this compound: From Microbes to Humans

The chemical compound this compound, a hydroxy fatty acid, has been identified across a diverse range of biological systems. Its presence in microorganisms, plants, insects, and humans underscores its significance in various metabolic pathways. This article explores the known occurrences and natural distribution of this compound, shedding light on its role as a metabolite.

Occurrence and Natural Distribution of this compound

The widespread presence of this compound highlights its fundamental role in the metabolic processes of both prokaryotic and eukaryotic organisms.

Identification in Microorganisms

This fatty acid is a recognized component of the metabolome of various microorganisms.

This compound is a known metabolite produced by the bacterium Escherichia coli. nih.gov Specifically, it has been identified in the metabolome of E. coli strain K12, MG1655. nih.gov Studies on the metabolic profiles of E. coli have revealed the presence of various amino acids, peptides, and carbohydrates as its main metabolites. nih.gov

Beyond E. coli, this compound is generally considered a bacterial metabolite. nih.gov Its role extends to being an intermediate in various bacterial metabolic pathways.

Presence in Eukaryotic Organisms

The distribution of this compound extends to higher organisms, indicating its conserved metabolic importance.

The fruit fly, Drosophila melanogaster, has been reported to have this compound as part of its metabolome. nih.gov This finding is part of broader metabolomic studies on Drosophila that investigate the effects of various factors, such as diet, on its metabolic pathways. nih.gov

This compound has been identified in the plant Hypericum perforatum, commonly known as St. John's Wort. nih.gov Analytical studies of H. perforatum have identified a range of metabolites, including hyperforins, catechins, flavonoids, and various fatty acids. nih.gov

In humans, this compound is recognized as a metabolite. nih.gov It is classified as a long-chain hydroxy fatty acid. hmdb.ca The (R)-enantiomer of 3-Hydroxytetradecanoic acid is an intermediate in the biosynthesis of fatty acids. hmdb.ca This process, where fatty acids are primarily synthesized in the liver and adipose tissue, involves the conversion of 3-Oxo-tetradecanoic acid to (R)-3-Hydroxy-tetradecanoic acid. hmdb.ca

Organism/System Specific Identification Role/Context
Microorganisms
Escherichia coliMetabolome of strain K12, MG1655 nih.govBacterial Metabolite nih.gov
Eukaryotic Organisms
Drosophila melanogaster (Fruit Fly)Insect Metabolite nih.govComponent of the insect metabolome nih.gov
Hypericum perforatum (St. John's Wort)Plant Metabolite nih.govIdentified alongside other fatty acids and plant compounds nih.gov
Homo sapiens (Humans)Human Metabolome nih.govIntermediate in fatty acid biosynthesis hmdb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O3 B14404073 3-(Hydroxymethyl)tetradecanoic acid CAS No. 89670-59-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89670-59-7

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

3-(hydroxymethyl)tetradecanoic acid

InChI

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-14(13-16)12-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)

InChI Key

LCXSMKJMMFMGPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)CO

Origin of Product

United States

Occurrence and Natural Distribution of 3 Hydroxymethyl Tetradecanoic Acid

Detection in Natural Products and Extracts

While specific data for 3-(Hydroxymethyl)tetradecanoic acid in plants is limited, the closely related tetradecanoic acid, also known as myristic acid, is well-documented in various plant sources. It is a common saturated fatty acid. atamanchemicals.com

Myristic acid is notably abundant in the following:

Nutmeg (Myristica fragrans) : Nutmeg butter is a significant source, containing about 75% trimyristin, the triglyceride of myristic acid. atamanchemicals.comwikipedia.org

Palm Kernel Oil and Coconut Oil : These oils are also major sources of myristic acid. atamanchemicals.comwikipedia.org

Orris Root : The rhizomes of the Iris plant are another source of this fatty acid. wikipedia.org

Additionally, a study on the chemical constituents of Thesium humile Vahl, a plant native to North Africa, identified tetradecanoic acid methyl ester. jmaterenvironsci.com Another study on Erythropalum scandens Bl., a medicinal plant from the Western Ghats, Tamil Nadu, detected the presence of Tetradecanoic acid, 10,13-dimethyl-, methyl ester. japsonline.com

The following table provides a summary of plant-derived sources of related tetradecanoic acid compounds:

Plant SourceDetected Compound
Nutmeg (Myristica fragrans)Trimyristin (triglyceride of Myristic Acid)
Palm Kernel OilMyristic Acid
Coconut OilMyristic Acid
Orris Root (Iris spp.)Myristic Acid
Thesium humile VahlTetradecanoic acid methyl ester
Erythropalum scandens Bl.Tetradecanoic acid, 10,13-dimethyl-, methyl ester

3-Hydroxytetradecanoic acid has been identified as a metabolite in various organisms. nih.gov It is recognized as a bacterial metabolite, notably found in Escherichia coli. nih.gov Furthermore, it has been reported in the fruit fly, Drosophila melanogaster. nih.gov

In mammals, (R)-3-Hydroxy-tetradecanoic acid is considered a human metabolite and is involved in fatty acid biosynthesis. nih.govhmdb.ca The Human Metabolome Database (HMDB) indicates its presence in human urine and lists several food sources of animal origin where it can be found, including various types of poultry such as chicken, turkey, and duck. hmdb.ca

Myristic acid is also a component of butter fat and is found in bovine milk and human breast milk. wikipedia.org It is also present in spermaceti, which is derived from the sperm whale. atamanchemicals.comwikipedia.org

Studies on cyanobacteria have also revealed the presence of tetradecanoic acid (myristic acid). For instance, it has been detected in the methanolic extract of Oscillatoria sancta. ekb.eg

The table below summarizes the occurrence of these fatty acids in other biological matrices:

Biological MatrixDetected CompoundOrganism
Bacterial Metabolite3-Hydroxytetradecanoic acidEscherichia coli
Insect3-Hydroxytetradecanoic acidDrosophila melanogaster
Human(R)-3-Hydroxy-tetradecanoic acidHomo sapiens
Animal Fat/ProductsMyristic AcidBovine, Human (milk), Sperm Whale
CyanobacteriaTetradecanoic acid (Myristic acid)Oscillatoria sancta

Biosynthesis and Metabolism of 3 Hydroxymethyl Tetradecanoic Acid

Fatty Acid Biosynthesis Pathways

3-Hydroxytetradecanoic acid is an integral component of the fatty acid biosynthesis pathway. This process involves the creation of fatty acids from precursor molecules through a series of enzymatic reactions. In humans, the synthesis of fatty acids primarily occurs in the liver, adipose tissue, and mammary glands, particularly during lactation smolecule.comhmdb.ca. The entire process takes place in the cytoplasm of the cell proteopedia.org.

Role as a Biosynthetic Intermediate

The (R)-enantiomer of 3-hydroxytetradecanoic acid serves as a key intermediate in the de novo synthesis of long-chain fatty acids nih.govhmdb.ca. Fatty acids are fundamental to various cellular functions, acting as building blocks for cell membranes, serving as a major form of energy storage, and participating in cell signaling pathways smolecule.com. The formation of 3-hydroxytetradecanoic acid is a crucial step in the cyclical process of fatty acid chain elongation smolecule.com.

Enzymatic Steps and Catalysts

The synthesis of 3-hydroxytetradecanoic acid is a multi-step process catalyzed by a complex of enzymes. The pathway begins with smaller precursor molecules and incrementally adds two-carbon units to build the fatty acid chain.

The immediate precursor to 3-hydroxytetradecanoic acid is 3-oxo-tetradecanoic acid smolecule.comhmdb.ca. This molecule is a 14-carbon keto fatty acid nih.gov. The conversion is a reduction reaction where the keto group at the third carbon position of 3-oxo-tetradecanoic acid is reduced to a hydroxyl group, forming 3-hydroxytetradecanoic acid smolecule.com. This reduction is an essential step before the fatty acid chain can be further elongated smolecule.com.

This conversion is facilitated by the enzyme complex known as Fatty Acid Synthase (FASN) smolecule.comhmdb.ca. FASN is a large, multifunctional protein that orchestrates most of the steps in fatty acid synthesis creativebiolabs.net. It catalyzes the synthesis of long-chain fatty acids, with its primary product typically being palmitate (a 16-carbon fatty acid), using acetyl-CoA and malonyl-CoA as substrates and NADPH as a reducing agent creativebiolabs.netnih.gov. The various catalytic domains within the FASN complex work in concert to build the fatty acid chain through a repeating four-step sequence: condensation, reduction, dehydration, and another reduction.

A specific enzymatic activity crucial for the formation of 3-hydroxytetradecanoic acid is catalyzed by 3-oxoacyl-[acyl-carrier-protein] reductase (also known as β-ketoacyl-ACP reductase or FabG) smolecule.comwikipedia.orgnih.gov. This enzyme belongs to the family of oxidoreductases and specifically carries out the first reductive step in the fatty acid synthesis elongation cycle wikipedia.orguniprot.org. It catalyzes the NADPH-dependent reduction of a 3-oxoacyl-[acyl-carrier-protein] (ACP) substrate, such as the ACP-bound form of 3-oxo-tetradecanoic acid, to a (3R)-3-hydroxyacyl-[acyl-carrier-protein] product wikipedia.orguniprot.org. The systematic name for this enzyme is (3R)-3-hydroxyacyl-[acyl-carrier-protein]:NADP+ oxidoreductase wikipedia.org.

Related Metabolic Processes

As an intermediate in fatty acid synthesis, 3-hydroxytetradecanoic acid is intrinsically linked to the broader network of lipid metabolism uniprot.org. Following its formation, the molecule can undergo further enzymatic reactions, including dehydration and reduction, to become a saturated acyl-ACP, ready for another round of elongation where two more carbons are added. This cycle repeats until a fatty acid of the desired length, typically 16 carbons (palmitic acid), is formed.

Furthermore, 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid, are known to be important structural components of lipopolysaccharides (LPS), specifically in the Lipid A moiety, which is a major component of the outer membrane of Gram-negative bacteria nih.gov.

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Chemical Modifications and Structural Diversity

The presence of both a carboxylic acid and a hydroxyl group in molecules like this compound offers two reactive sites for chemical modifications, leading to a wide array of derivatives. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its solubility, polarity, and steric bulk, which in turn can influence its biological function.

Esterification and Amidation

Esterification: The carboxylic acid group of this compound can readily undergo esterification with various alcohols. This reaction is typically catalyzed by an acid, such as sulfuric acid, in a process known as Fischer esterification. The formation of esters can modulate the lipophilicity of the molecule, which is a critical factor in its interaction with biological membranes and enzymes. For instance, the esterification of fatty acids with small alcohols like methanol or ethanol is a common strategy in the production of biodiesel. mdpi.com While specific studies on the esterification of this compound are not prevalent, the principles of fatty acid esterification are well-established.

Amidation: The carboxylic acid moiety can also be converted to an amide through reaction with an amine. This transformation is significant as the amide bond is a fundamental linkage in peptides and proteins. Direct amidation of carboxylic acids with amines is often challenging and may require activating agents or harsh conditions. nih.gov However, catalytic methods are being developed to facilitate this reaction under milder conditions. nih.govacs.org Fatty acid amides, in general, exhibit a range of biological activities and have applications as surfactants and signaling molecules. gerli.com The amidation of fatty acids, including those derived from coconut oil which contains tetradecanoic acid, has been achieved using catalysts like p-toluenesulfonic acid (PTSA) which can facilitate both esterification and amidation. nih.govacs.org

Cyclic and Polycyclic Derivatives

The bifunctional nature of this compound could potentially allow for intramolecular cyclization to form lactones, which are cyclic esters. The formation of a δ-lactone (a six-membered ring) would be possible if the hydroxyl group were at the 5-position. In the case of this compound, intramolecular cyclization would lead to a less common, larger ring system.

Branched-Chain Derivatives

Branched-chain fatty acids (BCFAs) represent another class of structurally diverse lipids. In ruminants, BCFAs are synthesized by gut microbes from branched-chain amino acids. mdpi.com These fatty acids can have methyl groups at various positions along the carbon chain. The introduction of a hydroxymethyl group, as in this compound, itself constitutes a form of branching. Further modifications could introduce additional branches. Branched-chain fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory effects. nih.gov The specific positioning of the branches and the stereochemistry of these molecules are crucial for their biological activity. nih.gov

Exploration of Structure-Activity Relationships in Derivatives

The biological activity of fatty acid derivatives is intimately linked to their three-dimensional structure. Modifications to the carbon chain length, the degree of saturation, and the presence and position of functional groups can all have profound effects on how these molecules interact with biological systems.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many natural products, including hydroxy fatty acids. nih.govmdpi.com The spatial arrangement of atoms, particularly around chiral centers, can determine the molecule's ability to bind to specific receptors or enzyme active sites. For many chiral compounds, only one enantiomer (a non-superimposable mirror image) will exhibit the desired biological effect, while the other may be inactive or even have undesirable effects. nih.govmdpi.com

In the context of hydroxy fatty acids, the stereochemistry of the hydroxyl group is often critical. For example, studies on branched fatty acid esters of hydroxy fatty acids (FAHFAs) have shown that different stereoisomers can have distinct biological activities. nih.gov Specifically, S-9-PAHSA, but not its R-enantiomer, was found to potentiate glucose-stimulated insulin secretion and glucose uptake, whereas both stereoisomers exhibited anti-inflammatory effects. nih.gov This highlights that different biological activities of the same molecule can have different stereochemical requirements. The stereochemistry of 3-hydroxydecanoic acid is also a significant factor in its immune elicitor function. nih.gov

Modulation of Enzymatic Activities by Derivatives

Fatty acids and their derivatives are known to modulate the activity of a wide range of enzymes. These interactions can be either inhibitory or activating and are highly dependent on the structure of the fatty acid derivative.

For example, various derivatives of myristic acid (tetradecanoic acid) have been shown to inhibit N-myristoyltransferase (NMT), an enzyme crucial for the function of many cellular and viral proteins. researchgate.net Analogs such as 2-hydroxymyristoyl-CoA have demonstrated competitive inhibition of this enzyme. researchgate.net Furthermore, long-chain fatty acid derivatives have been investigated as potential agents against Alzheimer's disease, with their activity being dependent on chain length and the number and position of double bonds. nih.gov

In the context of lipid metabolism, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis, can be modulated by the lipid environment of the cell membrane. nih.gov Changes in the cholesterol and phospholipid composition of the microsomal membrane, where the enzyme is located, can alter its activity. nih.gov While not a direct interaction with a soluble fatty acid derivative, this demonstrates the sensitivity of enzymatic activity to the surrounding lipid milieu, which can be influenced by the incorporation of various fatty acids. Additionally, n-3 polyunsaturated fatty acids have been shown to exert cardioprotective effects by modulating various signaling pathways, including those involving phospholipases and protein kinases. nih.gov

Table 1: Examples of Tetradecanoic Acid Derivatives and Their Reported Biological Contexts This table is for illustrative purposes and includes derivatives of tetradecanoic acid and related fatty acids to provide context for the potential activities of this compound derivatives.

Derivative NameChemical ModificationReported Biological Context/ActivityReference
(R)-3-Hydroxytetradecanoic acidHydroxylationIntermediate in fatty acid biosynthesis; component of lipid A. nih.govnih.gov
2-Hydroxymyristoyl-CoAHydroxylation, Coenzyme A esterificationCompetitive inhibitor of N-myristoyltransferase (NMT). researchgate.net
Tetradecanoic acid, ethyl esterEsterificationCommonly used as a reference compound in analytical chemistry.
N,N-bis(2-hydroxyethyl)dodecanamideAmidation (of lauric acid, a C12 fatty acid)Surfactant-like properties. nih.gov
Palmitic acid hydroxy stearic acids (PAHSAs)Branched-chain esterAnti-diabetic and anti-inflammatory effects. nih.gov

Research on Derivatives and Structural Analogs of Tetradecanoic Acid with Hydroxymethyl Moieties

Research on Derivatives and Structural Analogs

Extensive literature searches have revealed a notable scarcity of research specifically investigating the interaction of 3-(Hydroxymethyl)tetradecanoic acid with cellular receptors. As of the current date, there are no available scientific studies, detailed research findings, or data tables that explicitly delineate the binding affinities, receptor activation or inhibition, or the subsequent downstream cellular signaling pathways for this particular compound.

However, to provide a contextually relevant perspective, research on a structurally similar compound, 3-hydroxytetradecanoic acid, offers some insights into how a modification at the C-3 position of tetradecanoic acid can influence biological activity. It is crucial to distinguish that 3-hydroxytetradecanoic acid possesses a hydroxyl (-OH) group at the third carbon, whereas the subject compound, this compound, features a hydroxymethyl (-CH2OH) group at the same position. This structural difference, while seemingly minor, can significantly alter the molecule's chemical properties and its potential interactions with biological targets.

One of the well-documented roles of a stereoisomer of 3-hydroxytetradecanoic acid, specifically (R)-3-hydroxytetradecanoic acid, is as a component of the lipid A moiety of lipopolysaccharide (LPS) found in the outer membrane of gram-negative bacteria. While not a direct interaction with a human cellular receptor in the traditional sense, this molecule is a key determinant in the recognition of bacterial pathogens by the innate immune system.

Furthermore, (R)-3-hydroxytetradecanoic acid has been identified as an inhibitor of Toll-like receptor 4 (TLR4). drugbank.com TLR4 is a critical human cellular receptor that recognizes bacterial LPS and initiates an inflammatory response. The inhibitory action of (R)-3-hydroxytetradecanoic acid on TLR4 suggests a potential for derivatives of tetradecanoic acid with modifications at the 3-position to modulate immune responses.

In the context of bacterial systems, (R)-3-hydroxytetradecanoic acid interacts with outer membrane receptor proteins that are involved in the high-affinity binding and transport of specific substrates like iron compounds. drugbank.com These interactions are vital for bacterial survival and pathogenesis.

While the biological activities of 3-hydroxytetradecanoic acid provide a glimpse into the potential for fatty acid derivatives to engage with cellular receptors, it is imperative to reiterate that this information does not directly apply to this compound. The addition of a methylene (B1212753) group in the hydroxymethyl moiety can impact the molecule's size, polarity, and conformational flexibility, which would, in turn, affect its ability to bind to and modulate the function of cellular receptors.

The absence of specific research on the interaction of this compound with cellular receptors represents a significant knowledge gap. Future research is warranted to explore the biological activities of this compound and to determine if it engages with cellular targets in a manner analogous to, or distinct from, its hydroxylated counterpart. Such studies would be invaluable in elucidating the structure-activity relationships of tetradecanoic acid derivatives and their potential as pharmacological agents.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for the separation, identification, and quantification of chemical compounds. For a molecule like 3-(Hydroxymethyl)tetradecanoic acid, both gas and liquid chromatography are employed, each offering distinct advantages depending on the sample matrix and analytical goals. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. researchgate.net For fatty acids like this compound, derivatization is typically required to convert them into more volatile and thermally stable esters, such as fatty acid methyl esters (FAMEs), which improves their chromatographic behavior. mdpi.com The GC separates the derivatized compounds, which are then ionized and detected by the mass spectrometer, providing both qualitative and quantitative data. thepharmajournal.com GC-MS offers strong structural analysis capabilities, allowing for the qualitative analysis of samples even without a standard. nih.gov

The choice of the GC column is critical for achieving successful separation. The column's stationary phase, dimensions (length, internal diameter), and film thickness determine its selectivity and efficiency. gcms.cz For fatty acid analysis, columns with a 5% diphenyl-95% dimethylpolysiloxane stationary phase, such as the HP-5MS, are commonly used. unipi.it Highly polar columns with cyanopropyl-based stationary phases, like the Agilent Select FAME, are also employed for detailed separations of fatty acid isomers. mdpi.com

The oven temperature program is optimized to ensure adequate separation of all components in the shortest possible time. A typical program involves an initial isothermal period, followed by one or more temperature ramps, and a final hold at a high temperature to elute all compounds. unipi.it

ParameterExample 1 (General Fatty Acids)Example 2 (Fatty Acid Esters)Example 3 (Complex Mixture)
Column Type HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) unipi.itAgilent Select FAME (200 m x 250 µm, 0.25 µm film) mdpi.comZebron ZB 1-ms (30 m x 0.25 mm i.d., 0.25 µm film) mdpi.com
Initial Temperature 80°C (hold 2 min) unipi.it50°C mdpi.com80°C (hold 2 min) mdpi.com
Temperature Program Ramp 20°C/min to 280°C (hold 10 min) unipi.itRamp 40°C/min to 160°C (hold 10 min), then 1°C/min to 175°C, then 0.5°C/min to 210°C, then 35°C/min to 260°C (hold 25 min) mdpi.comRamp 20°C/min to 220°C (hold 1 min), then 20°C/min to 300°C (hold 5 min) mdpi.com

The carrier gas transports the analyte through the column. Helium is frequently used due to its inertness and good efficiency. mdpi.comnih.gov Hydrogen is another option that can provide shorter analysis times. gcms.czmdpi.com The flow rate of the carrier gas is a critical parameter that affects chromatographic resolution. This is often optimized based on the principles illustrated by van Deemter plots, which show the relationship between linear velocity and column efficiency. gcms.cz Flow rates are typically maintained in the range of 1.0 to 2.0 mL/min. mdpi.comnih.govmdpi.com

Carrier GasTypical Flow Rate (mL/min)Reference
Helium1.0 - 1.1 mdpi.comnih.gov
Hydrogen2.0 mdpi.com

After eluting from the GC column, analytes enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where analytes are bombarded with high-energy electrons (typically 70 eV), causing fragmentation. mdpi.com This creates a unique mass spectrum that acts as a chemical fingerprint. Softer ionization techniques like Chemical Ionization (CI) can also be used, which generate less fragmentation and can help in identifying the molecular ion. nih.govnih.gov

Key parameters include the ion source temperature and the transfer line temperature, which are kept high enough to prevent condensation of the analytes. For instance, ion source temperatures are often set around 230°C, with the transfer line at 280°C. mdpi.commdpi.com The mass detector scans a specific mass-to-charge (m/z) range to capture all relevant fragment ions.

The primary method for identifying a compound in GC-MS is by comparing its experimentally obtained mass spectrum with reference spectra in extensive databases. The National Institute of Standards and Technology (NIST) maintains one of the most comprehensive mass spectral libraries. nist.gov The fragmentation pattern of the unknown compound is matched against library entries, and a similarity score is generated to indicate the quality of the match.

For the methyl ester of 3-hydroxytetradecanoic acid, a characteristic and highly abundant fragment ion is observed at an m/z of 103. researchgate.net This base peak is a diagnostic ion for 3-hydroxy fatty acid methyl esters. researchgate.net Other significant fragments and the molecular ion peak are compared with database entries, such as those in the MassBank of North America (MoNA), to confirm the compound's identity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative and complementary technique to GC-MS, particularly useful for compounds that are non-volatile or thermally unstable. ekb.eg It separates compounds in a liquid mobile phase using a high-performance liquid chromatography (HPLC) system, followed by detection with a mass spectrometer.

For this compound, LC-MS analysis typically employs electrospray ionization (ESI), which is a soft ionization technique that usually keeps the molecule intact, allowing for the clear determination of its molecular weight. nih.gov Analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. nih.gov High-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments can provide highly accurate mass measurements, which aids in determining the elemental formula of the compound. nih.govekb.eg

Experimental data from the MassBank of North America (MoNA) shows the analysis of 3-hydroxytetradecanoic acid using LC-ESI-QTOF instrumentation, detecting the precursor ion [M-H]⁻ at an m/z of 243.1973. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique used for the separation of lipids. springernature.com It offers advantages such as high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. nih.gov For lipid analysis, silica gel plates are typically used as the stationary phase. tandfonline.com

The separation is achieved by developing the plate in a chamber with a suitable mobile phase, which is usually a mixture of non-polar and slightly polar solvents. For fatty acids, a common mobile phase might consist of a mixture like n-hexane, diethyl ether, and acetic acid. nih.gov After separation, the compounds are visualized by spraying the plate with a reagent such as primuline or charring with sulfuric acid. Densitometry is then used for quantification. tandfonline.com A significant modern advancement is the coupling of HPTLC with mass spectrometry (HPTLC-MS), where separated spots can be eluted directly from the plate into the mass spectrometer for identification. bohrium.com

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including hydroxy fatty acids. aocs.org Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom.

For a molecule like this compound, ¹H NMR would be used to:

Identify the terminal methyl group (CH₃).

Characterize the long chain of methylene (B1212753) groups ((CH₂)n).

Identify the protons on the carbons adjacent to the carboxyl group (α-CH₂) and the hydroxyl group.

Pinpoint the signal from the proton on the carbon bearing the hydroxymethyl group (-CH(CH₂OH)-).

¹³C NMR spectroscopy provides complementary information on the carbon backbone. magritek.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the precise location of the hydroxymethyl group along the tetradecanoic acid chain. researchgate.net While specific NMR data for this compound is not cited in the reviewed literature, the principles for its analysis are well-established for other hydroxy fatty acids. aocs.org

1H NMR and 13C NMR Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Hydroxytetradecanoic acid. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous confirmation of the compound's structure, including the position of the hydroxyl group and the length of the fatty acid chain.

In the ¹H NMR spectrum of 3-Hydroxytetradecanoic acid, distinct signals correspond to protons in different chemical environments. For instance, the protons attached to the carbon bearing the hydroxyl group (CH-OH), the protons on the methylene group adjacent to the carbonyl group (CH₂-COOH), and the terminal methyl group (CH₃) protons all resonate at characteristic chemical shifts. The integration of these signals provides the relative ratio of protons in each environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR spectroscopy is complementary to ¹H NMR and is particularly powerful for analyzing the carbon skeleton of the molecule. Each unique carbon atom in 3-Hydroxytetradecanoic acid gives a distinct signal, allowing for the identification of the carbonyl carbon of the carboxylic acid, the carbon atom bonded to the hydroxyl group, and the various methylene carbons along the alkyl chain. The larger chemical shift range of ¹³C NMR often allows for better resolution of signals compared to ¹H NMR, especially for the carbons within the long alkyl chain. magritek.com Advanced NMR techniques, such as HSQC and HMBC, can be used to establish correlations between directly bonded and long-range coupled protons and carbons, respectively, further confirming the molecular structure. magritek.com

Table 1: Predicted NMR Chemical Shifts for 3-Hydroxytetradecanoic acid

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl (C=O)OH - ~175-180
CH₂ adjacent to COOH ~2.4 ~40-45
CH bearing OH ~4.0 ~65-70
CH₂ groups in chain ~1.2-1.6 ~20-35

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Software-Assisted Prediction of Chemical Shifts

In modern analytical chemistry, software-assisted prediction of NMR chemical shifts has become an invaluable tool, particularly when experimental reference spectra are unavailable or for confirming structural assignments. nih.gov Various computational methods, ranging from empirical approaches to quantum mechanical (QM) calculations, are employed to predict ¹H and ¹³C NMR spectra from a given chemical structure. nih.govmdpi.com

Empirical methods often use large databases of known structures and their experimental spectra, employing algorithms like the Hierarchical Organisation of Spherical Environments (HOSE) codes. More advanced and accurate predictions are achieved through QM calculations, particularly using Density Functional Theory (DFT). mdpi.com These methods calculate the magnetic shielding of each nucleus based on the molecule's computed three-dimensional structure, which can then be converted into chemical shifts.

Recently, machine learning (ML) and deep learning algorithms, such as Graph Neural Networks (GNNs), have shown remarkable accuracy in predicting chemical shifts. mdpi.comnrel.gov These models are trained on vast datasets of experimental or high-level QM-calculated data and can predict spectra with high accuracy in a fraction of the time required for traditional QM calculations. nrel.gov For a molecule like 3-Hydroxytetradecanoic acid, these predictive tools can generate a theoretical spectrum that can be compared against experimental data to validate its identification and structural characterization. arxiv.orgresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive analytical technique used to identify functional groups within a molecule. nih.gov The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. nih.gov An FT-IR spectrum is a plot of this absorption versus wavenumber, creating a unique "fingerprint" for the molecule. researchgate.net

For 3-Hydroxytetradecanoic acid, the FT-IR spectrum provides clear evidence for its key structural features. The presence of a carboxylic acid is confirmed by a very broad absorption band corresponding to the O-H stretch and a sharp, strong absorption from the C=O (carbonyl) stretch. The hydroxyl group gives rise to another characteristic O-H stretching band, while the long alkyl chain is identified by C-H stretching and bending vibrations.

Functional Group Identification

The FT-IR spectrum of 3-Hydroxytetradecanoic acid can be interpreted by assigning specific absorption bands to the vibrations of its constituent functional groups. researchgate.net

Carboxylic Acid Group (-COOH): This group is identified by two main features. A very broad O–H stretching vibration typically appears in the range of 3300-2500 cm⁻¹. libretexts.orglibretexts.org The broadness is due to strong hydrogen bonding between molecules. The C=O stretching vibration produces a very strong, sharp peak, usually found between 1760-1690 cm⁻¹. libretexts.orglibretexts.org

Hydroxyl Group (-OH): The alcohol O–H stretch results in a broad, strong band, typically around 3500-3200 cm⁻¹. This band can sometimes overlap with the carboxylic acid O-H band.

Alkyl Chain (-CH₂, -CH₃): The long hydrocarbon chain is characterized by C–H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). libretexts.orglibretexts.org Additionally, C–H bending (scissoring and rocking) vibrations for the methylene (CH₂) and methyl (CH₃) groups appear in the 1470-1350 cm⁻¹ region. libretexts.orglibretexts.org

Table 2: Characteristic FT-IR Absorption Bands for 3-Hydroxytetradecanoic acid

Wavenumber Range (cm⁻¹) Functional Group Vibrational Mode
3500-3200 Alcohol O-H Stretch (broad)
3300-2500 Carboxylic Acid O-H Stretch (very broad)
2950-2850 Alkyl C-H Stretch
1760-1690 Carboxylic Acid C=O Stretch (strong, sharp)
1470-1350 Alkyl C-H Bend

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that provides information on molecular structure and is complementary to FT-IR. researchgate.net While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum reveals the vibrational modes of the molecule. A key difference is that molecular vibrations that are strong in Raman spectra (e.g., non-polar bonds like C-C) are often weak in FT-IR, and vice-versa for polar bonds (e.g., C=O). spectroscopyonline.com This makes the combination of both techniques a powerful approach for comprehensive structural analysis.

FT-Raman Instrumentation and Applications

Fourier Transform (FT)-Raman spectroscopy is a specific implementation of Raman spectroscopy that utilizes the same interferometer-based approach as FT-IR, offering advantages such as high sensitivity and the ability to work with samples that might fluoresce with conventional Raman systems. thermofisher.com For the analysis of 3-Hydroxytetradecanoic acid, a sample was analyzed using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

The applications of FT-Raman in analyzing fatty acids are numerous. It allows for the direct measurement of solid or liquid samples, often with minimal to no sample preparation, and can even be used to analyze samples through glass containers. thermofisher.com In the spectrum of 3-Hydroxytetradecanoic acid, strong Raman signals would be expected for the C-C bond vibrations within the long alkyl chain and the C=O double bond. The technique is valuable for studying polymorphism (different crystalline forms) and conformational changes in fatty acids.

Table 3: Potential Raman Shifts for 3-Hydroxytetradecanoic acid Functional Groups

Wavenumber Range (cm⁻¹) Functional Group Vibrational Mode
2950-2850 Alkyl C-H Stretch
1750-1650 Carboxylic Acid C=O Stretch
1470-1430 Alkyl CH₂ Scissoring

Lipidomics Approaches

Lipidomics is the large-scale study of lipids in biological systems. Advanced analytical techniques, primarily based on mass spectrometry (MS), are used to identify and quantify the complete lipid profile (the lipidome) of a cell, tissue, or organism. nih.gov Hydroxy fatty acids, such as 3-Hydroxytetradecanoic acid, are an important class of lipids involved in various biological processes, and their analysis is a key aspect of lipidomics. nih.gov

Modern lipidomics approaches often involve coupling a separation technique, such as Ultra-Performance Liquid Chromatography (UPLC), with a high-resolution mass spectrometer (HRMS). nih.gov This UPLC-MS/MS strategy allows for the separation of complex lipid mixtures and the sensitive detection and identification of individual lipid species. researchgate.net For 3-Hydroxytetradecanoic acid, these methods can distinguish it from its isomers (e.g., 2-Hydroxytetradecanoic acid) and quantify its abundance in complex biological matrices like plasma. researchgate.net

Shotgun lipidomics is another powerful approach that involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. nih.gov Identification and quantification are achieved through specific MS/MS scanning techniques. Derivatization strategies can also be employed to enhance the sensitivity and specificity of detection for low-abundance species like hydroxy fatty acids in complex samples. nih.govresearchgate.net These lipidomics methodologies are crucial for understanding the roles of 3-Hydroxytetradecanoic acid in health and disease. nih.gov

Table of Mentioned Compounds

Compound Name
2-Hydroxytetradecanoic acid

Targeted Mass Spectrometry-Based Lipidomics

Targeted lipidomics is a hypothesis-driven approach that focuses on the measurement of a predefined group of lipid species. lcms.cz This strategy offers high sensitivity, specificity, and quantitative accuracy, making it ideal for analyzing low-concentration analytes like this compound. Unlike untargeted approaches that aim to capture a broad snapshot of the entire lipidome, targeted methods are optimized for specific molecules of interest. lcms.cz

The development of a targeted mass spectrometry method for 3-hydroxy fatty acids involves several critical steps. nih.gov A typical workflow begins with sample collection and storage, followed by extraction and sample preparation, and finally, analysis by a mass spectrometer coupled with a chromatographic separation system, such as liquid chromatography (LC) or gas chromatography (GC). nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) has been a common method for analyzing 3-hydroxy fatty acids, often involving a derivatization step to increase the volatility and thermal stability of the analytes. lipidmaps.org

A key component of quantitative targeted lipidomics is the use of stable isotope-labeled internal standards. lipidmaps.orgnih.gov For the analysis of 3-hydroxy fatty acids, including this compound, isotopically labeled analogues (e.g., using ¹³C) are added to the sample at the beginning of the preparation process. lipidmaps.orgnih.gov This allows for the correction of analytical variability and matrix effects, thereby ensuring high precision and accuracy in quantification. The amount of the native compound is calculated based on the abundance ratio relative to the known concentration of the stable isotope internal standard. lipidmaps.org

Table 1: Key Features of Targeted MS-Based Lipidomics for 3-Hydroxy Fatty Acids

Feature Description Relevance to this compound
Selectivity Focuses on specific, predefined analytes rather than the entire lipidome. Enables precise measurement without interference from other lipids.
Sensitivity Optimized instrument parameters for target analytes achieve low limits of detection. Crucial for quantifying typically low endogenous concentrations. nih.gov
Quantitative Accuracy Employs stable isotope-labeled internal standards for precise quantification. lipidmaps.orgnih.gov Corrects for sample loss and matrix effects during analysis.

| Hypothesis-Driven | Used to test specific biological hypotheses or validate findings. lcms.cz | Suitable for studying the role of this specific fatty acid in defined pathways. |

Scheduled Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive mass spectrometry technique used in targeted proteomics and metabolomics. nih.govnih.gov It is performed on a triple quadrupole mass spectrometer, which acts as a dual mass filter to isolate a specific precursor ion and one or more of its characteristic fragment ions. nih.gov This process, known as a "transition," is highly specific to the target molecule's structure and mass.

The MRM workflow involves:

Q1 (First Quadrupole): Isolates the precursor ion of the target analyte. For the methyl ester of 3-hydroxytetradecanoic acid, this would be the molecular ion.

q2 (Collision Cell): The isolated precursor ion is fragmented by collision-induced dissociation.

Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (product ion) from the resulting fragments.

For 3-hydroxy fatty acid methyl esters, a characteristic and highly stable fragment ion is observed at a mass-to-charge ratio (m/z) of 103. researchgate.net This fragment's high abundance is due to the electronic contribution from the neighboring ester group, making it an excellent choice for a specific MRM transition. researchgate.net

Table 2: Example of MRM Transition for 3-Hydroxytetradecanoic Acid Methyl Ester

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Notes

Method Development for Complex Lipid Mixtures

Developing a robust analytical method for quantifying a specific compound like this compound within a complex biological matrix (e.g., plasma, tissues) requires careful optimization of each step of the analytical process. nih.gov The primary goal is to ensure accurate and reproducible measurements by minimizing interferences and matrix effects.

A critical initial step is sample preparation , which involves the extraction of lipids from the biological sample. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov The choice of extraction solvent and method is crucial for efficiently recovering the target analyte while removing interfering substances like proteins and salts. nih.gov For instance, a method for 3-hydroxy fatty acids in plasma utilizes acidification followed by extraction with ethyl acetate. lipidmaps.org

Chromatographic separation is essential for distinguishing the target analyte from isomers and other structurally similar compounds. 2-hydroxy and 3-hydroxy fatty acids, being isomers, can be particularly challenging to separate. acs.orgresearchgate.net Ultra-performance liquid chromatography (UPLC) is often employed to achieve the high-resolution separation needed to resolve these isomers before they enter the mass spectrometer. acs.orgresearchgate.net The development of structure-dependent retention time prediction models can further aid in the confident identification of these isomers. acs.orgresearchgate.net

Mass spectrometry parameters must be meticulously optimized. This includes tuning the ionization source conditions and optimizing the collision energy for each MRM transition to achieve maximum sensitivity and specificity for the target molecule. mdpi.com

Finally, the entire method must be validated to ensure its performance. This involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The use of quality control samples at different concentrations within each analytical batch is standard practice to monitor the method's performance over time.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying 3-(hydroxymethyl)tetradecanoic acid in lipid A samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is widely used for identification. Derivatization with methanolic NaOCH₃ converts hydroxyl groups to methoxy derivatives (e.g., 3-OMe 14:0) for improved volatility and detection. Quantification involves comparing peak areas of methyl esters (e.g., 3-OH 14:0) against internal standards. However, artifacts like 14:1 and 3-OMe 14:0 may form during derivatization, requiring careful spectral interpretation .

Q. How is this compound synthesized for use as a reference standard in bacterial lipid studies?

  • Methodological Answer : Synthesis involves esterification of 3-hydroxytetradecanoic acid with acyloxyacyl residues (e.g., dodecanoyl or tetradecanoyl groups) via coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). Purification is achieved using column chromatography, and purity (>98%) is confirmed via HPLC with UV detection. The product is stabilized under desiccating conditions at -20°C .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of aerosols. Store in airtight containers at -20°C with desiccants to avoid hydrolysis. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting safety data sheets for first-aid measures .

Advanced Research Questions

Q. How do derivatization artifacts complicate structural characterization of 3-acyloxyacyl residues in lipid A?

  • Methodological Answer : During GC/MS analysis, 3-OH 14:0 can transform into 3-OMe 14:0 and 14:1 derivatives under methanolic NaOCH₃ conditions. These artifacts obscure the native structure, necessitating parallel analyses with/without derivatization. For example, amide-bound 3-OH 14:0 is distinguished from ester-bound residues by comparing methylation and acetylation protocols .

Q. What role does this compound play in the biological activity of bacterial lipopolysaccharides (LPS)?

  • Methodological Answer : As a component of lipid A, it stabilizes the LPS matrix via ester- and amide-linked acylation. 3-Acyloxyacyl residues (e.g., 3-(tetradecanoyloxy)tetradecanoic acid) enhance endotoxic activity by interacting with Toll-like receptor 4 (TLR4). Mutagenesis studies in Desulfovibrio desulfuricans show reduced TLR4 activation when these residues are absent .

Q. How can contradictions in fatty acid quantification data across studies be resolved?

  • Methodological Answer : Discrepancies arise from variations in extraction efficiency (e.g., solvent polarity) and derivatization protocols. Standardizing methods using isotope-labeled internal standards (e.g., ³H-labeled myristic acid) improves reproducibility. Cluster analysis of fatty acid profiles (e.g., 98.92% similarity in D. desulfuricans strains) validates consistency .

Q. What advanced techniques are used to study the interactions of this compound with host cell membranes?

  • Methodological Answer : Surface plasmon resonance (SPR) and molecular dynamics simulations track binding kinetics to membrane proteins like TLR4. Fluorescent probes (e.g., BODIPY-labeled derivatives) visualize localization in lipid bilayers. These methods reveal that hydroxylation at C3 enhances membrane integration compared to non-hydroxylated analogs .

Q. How can isotope dilution mass spectrometry (IDMS) improve the accuracy of this compound quantification in complex matrices?

  • Methodological Answer : IDMS uses stable isotopes (e.g., ²H or ¹³C-labeled standards) to correct for matrix effects and ionization efficiency. For example, ³H-labeled myristic acid ([9,10-³H]) is spiked into samples before extraction, enabling precise recovery calculations. This method reduces variability in environmental or biological samples by >90% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.